(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol
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Overview
Description
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol is a heterocyclic compound that features a unique fusion of pyrrole and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an α-amino ketone with an oxime in the presence of a copper catalyst. This oxidative dehydrogenative [3+2] annulation process forms the pyrrole-triazole core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields aldehydes or ketones, while reduction can lead to various alcohol derivatives.
Scientific Research Applications
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways .
Biological Activity
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.
- Molecular Formula : C11H12N3Cl
- Molecular Weight : 221.69 g/mol
- CAS Number : 828914-68-7
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors such as phenylhydrazine with 2-pyrrolidinone and other reagents under controlled conditions. The synthetic pathway can yield various derivatives that may exhibit differing biological activities.
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of compounds related to this compound against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
- Findings : The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.21 to 3.2 nM in some derivatives compared to standard chemotherapeutic agents like CA-4 .
The mechanism underlying the antiproliferative effects appears to be multifaceted:
- Inhibition of Tubulin Polymerization : Similar compounds have shown interactions with tubulin, leading to cell cycle arrest.
- Non-specific Inhibition : Lack of inhibition against specific targets like dihydrofolate reductase (DHFR) suggests alternative pathways may be involved .
Case Studies
Study | Compound | Cell Lines | IC50 Values | Mechanism |
---|---|---|---|---|
3c | MCF-7 | 0.21 nM | Tubulin inhibition | |
3e | HT-29 | 1.9 nM | Cell cycle arrest | |
3f | A549 | 2.4 nM | Non-specific |
Anti-inflammatory Activity
In addition to antiproliferative effects, derivatives of this compound have been investigated for anti-inflammatory properties. The biological data suggest that certain derivatives exhibit greater anti-inflammatory activity than standard agents like curcumin .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the pyrrolo-triazole scaffold significantly influence biological activity:
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-3-5-1-2-6-8-7-4-9(5)6/h4-5,10H,1-3H2 |
InChI Key |
ITCXJRHUVSDMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=CN2C1CO |
Origin of Product |
United States |
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